2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarboxylic acid hydrazide with a suitable sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of enzymes involved in cancer cell proliferation or as a modulator of neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole.
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties.
Uniqueness
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-cyclopropyl-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-18(15,16)14-6-4-9(5-7-14)11-13-12-10(17-11)8-2-3-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXKCQRXTZKYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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